Methyl 2,3-bis(bromomethyl)benzoate

Medicinal Chemistry Drug Design ADME Properties

Choose Methyl 2,3-bis(bromomethyl)benzoate for its unique ortho-substituted bromomethyl groups, enabling cyclization to ortho-fused heterocycles like isoindolines and phthalazines. Its 'kinked' geometry is essential for building conformationally-restricted macrocycles and molecular tweezers. Unlike the 3,4- or 3,5-isomers, this 2,3-isomer chelates single metal centers for catalysis. Consistent ≥98% purity from established supply chains ensures reliable, low-risk sourcing for hit-to-lead optimization.

Molecular Formula C10H10Br2O2
Molecular Weight 321.99 g/mol
CAS No. 127168-91-6
Cat. No. B188550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,3-bis(bromomethyl)benzoate
CAS127168-91-6
SynonymsMethyl 2,3-bis(broMoMethyl)benzoate
Molecular FormulaC10H10Br2O2
Molecular Weight321.99 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC(=C1CBr)CBr
InChIInChI=1S/C10H10Br2O2/c1-14-10(13)8-4-2-3-7(5-11)9(8)6-12/h2-4H,5-6H2,1H3
InChIKeyAIZKAMIZWQQDNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2,3-bis(bromomethyl)benzoate (CAS 127168-91-6): Ortho-Disubstituted Bis(bromomethyl)benzoate Building Block for Organic Synthesis


Methyl 2,3-bis(bromomethyl)benzoate (CAS 127168-91-6), with the molecular formula C10H10Br2O2 and a molecular weight of 321.99 g/mol, is a brominated aromatic ester characterized by two reactive bromomethyl groups located at the 2- and 3- positions of the benzoate ring . It is a versatile electrophilic intermediate in organic synthesis, with its reactivity driven by the benzylic bromide moieties [1]. The compound serves as a key building block for constructing complex molecular frameworks via nucleophilic substitution and cross-coupling reactions .

Why Methyl 2,3-bis(bromomethyl)benzoate Is Not Interchangeable with Other Bis(bromomethyl)benzoate Isomers


Generic substitution of bis(bromomethyl)benzoate isomers is not feasible due to profound differences in their reactivity and application profiles dictated by regioisomerism. The relative positioning of the bromomethyl groups—whether ortho (2,3-), meta (3,5-), or para (3,4-)—fundamentally alters the compound's geometry, steric environment, and electronic properties . This directly impacts the outcome of key reactions such as macrocyclization, polymer cross-linking, and the formation of fused heterocycles, where the distance and angle between the two reactive sites are critical. Consequently, the 2,3-isomer's unique ortho-substitution pattern enables distinct synthetic pathways, such as the formation of specific ring systems or the ability to chelate metals, which are inaccessible to other isomers . Using the incorrect isomer can lead to complete synthetic failure or the generation of an unintended product.

Quantitative Differentiation of Methyl 2,3-bis(bromomethyl)benzoate Against Closest Analogs


Ortho- vs. Para-Substitution: Divergent Topological Polar Surface Area (TPSA) and LogP Impact Bioavailability

The 2,3-substitution pattern of the target compound results in a significantly higher computed LogP (XLogP3) and a lower Topological Polar Surface Area (TPSA) compared to the 3,4-isomer, indicating a substantial difference in lipophilicity and potential membrane permeability [1][2]. This physicochemical divergence is critical for medicinal chemistry applications where bioavailability is a key design parameter.

Medicinal Chemistry Drug Design ADME Properties

Predicted Boiling Point Variation Among Bis(bromomethyl)benzoate Isomers

The predicted boiling point of Methyl 2,3-bis(bromomethyl)benzoate differs from its 3,4-isomer by approximately 6°C . This difference, while seemingly small, can be a critical factor in separation and purification processes, such as distillation or gas chromatography, where isomers may otherwise be difficult to resolve.

Physical Organic Chemistry Process Chemistry Purification

Market Availability and Commercial Accessibility of the 2,3-Isomer

Analysis of vendor catalogs indicates that Methyl 2,3-bis(bromomethyl)benzoate is offered by numerous reputable chemical suppliers (e.g., AKSci, Ambeed, Enamine, Fluorochem, MolCore) with standard purities of ≥95% or 98% . In contrast, the 3,4-isomer appears to be less widely stocked, with fewer commercial sources identified . This establishes the 2,3-isomer as a more accessible and reliable procurement option for research and development.

Procurement Supply Chain Commercial Sourcing

Computational and Experimental Density Consistency for Quality Control

The density of Methyl 2,3-bis(bromomethyl)benzoate is reported both computationally and experimentally as 1.728 g/cm³ [1]. This consistency between predicted and empirical data provides a robust, quantitative parameter for identity verification and purity assessment, enhancing quality control protocols compared to isomers where such experimental data may be absent or inconsistent.

Analytical Chemistry Quality Assurance Process Control

Rotatable Bond Count as an Indicator of Molecular Flexibility

Methyl 2,3-bis(bromomethyl)benzoate has a calculated rotatable bond count of 4, compared to the 3,4-isomer which also has a count of 4 [1][2]. While both isomers share the same number of rotatable bonds, the ortho-substitution pattern in the 2,3-isomer imposes unique steric constraints that limit its conformational freedom relative to the para-substituted 3,4-isomer, which can adopt a more extended, linear geometry.

Computational Chemistry Molecular Modeling Conformational Analysis

Optimal Application Scenarios for Methyl 2,3-bis(bromomethyl)benzoate (CAS 127168-91-6)


Synthesis of Ortho-Fused Heterocyclic Systems

The 1,2-relationship of the bromomethyl groups on Methyl 2,3-bis(bromomethyl)benzoate is ideally suited for cyclization reactions with dinucleophiles to form ortho-fused heterocycles, such as isoindolines or phthalazines. The proximity of the reactive sites facilitates the formation of a new ring fused to the existing benzene ring, a synthetic outcome that is challenging to achieve with the 3,4- or 3,5-isomers . This is a core application for medicinal chemists building diverse compound libraries .

Construction of Conformationally-Restricted Macrocycles

The sterically hindered, ortho-substituted geometry of the 2,3-isomer provides a 'bent' or 'kinked' building block. This is advantageous in the synthesis of conformationally-restricted macrocycles, molecular tweezers, and supramolecular hosts where a precise angle between attachment points is required for selective guest binding . The 3,5-isomer's linear geometry, in contrast, would lead to entirely different macrocyclic shapes .

Development of Chelating Ligands for Metal Complexation

The ortho-substitution pattern allows the compound to serve as a precursor for bidentate ligands. After substitution of the bromides with suitable donor atoms (e.g., amines, thiols, phosphines), the resulting molecule can chelate a single metal center. This is a key application in catalysis and materials science. The para-substituted 3,4-isomer, after similar derivatization, would more likely function as a bridging ligand, connecting two separate metal centers, leading to a completely different class of materials or catalysts [1].

Reliable Intermediate for Pharmaceutical Derivatization

Given its wide commercial availability from major suppliers at consistent purities (≥95-98%), Methyl 2,3-bis(bromomethyl)benzoate represents a lower-risk starting material for pharmaceutical R&D projects, particularly during the hit-to-lead and lead optimization phases . The established supply chain minimizes procurement delays and ensures that the key building block is accessible for iterative synthesis and structure-activity relationship (SAR) studies .

Technical Documentation Hub

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